molecular formula C16H15NO3S2 B13414132 Methyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate

Methyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate

Cat. No.: B13414132
M. Wt: 333.4 g/mol
InChI Key: CGICFPQGDMJAMH-YGOOLXEZSA-N
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Description

Methyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thioxothiazolidinone ring and a phenylallylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-3-phenylacrolein with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thioxothiazolidinone ring. The final step involves esterification with methyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenylallylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate involves its interaction with various molecular targets. The thioxothiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting cellular pathways involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure but differ in their substituents.

    Phenylallylidene derivatives: Compounds with similar phenylallylidene groups but different core structures.

Uniqueness

Methyl 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate is unique due to its combined thioxothiazolidinone and phenylallylidene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15NO3S2

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C16H15NO3S2/c1-11(8-12-6-4-3-5-7-12)9-13-15(19)17(16(21)22-13)10-14(18)20-2/h3-9H,10H2,1-2H3/b11-8+,13-9-

InChI Key

CGICFPQGDMJAMH-YGOOLXEZSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC

Origin of Product

United States

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